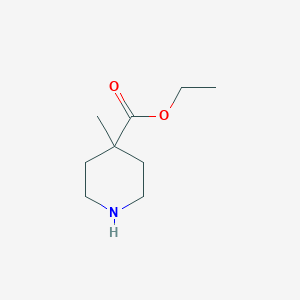

Ethyl 4-methylpiperidine-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSWDQLJWHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598365 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-88-9 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for ethyl 4-methylpiperidine-4-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The document provides a comparative analysis of two core methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a substituted piperidine derivative with significant applications in the synthesis of a wide range of biologically active molecules. Its structural motif is found in various drug candidates, making its efficient and scalable synthesis a key consideration for drug development programs. This guide outlines two principal synthetic routes: the esterification of 4-methylpiperidine-4-carboxylic acid and the direct alkylation of ethyl piperidine-4-carboxylate.

Pathway 1: Esterification of 4-Methylpiperidine-4-carboxylic Acid

This pathway involves a two-step process: the synthesis of the key intermediate, 4-methylpiperidine-4-carboxylic acid, followed by its esterification to yield the target compound.

Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic Acid

The most common method for the synthesis of this intermediate is a variation of the Strecker synthesis, which involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis.

Caption: Synthesis of 4-Methylpiperidine-4-carboxylic Acid.

Step 2: Esterification

The carboxylic acid is then esterified using ethanol in the presence of an acid catalyst, typically thionyl chloride, to produce the final product.

Caption: Esterification to this compound.

Pathway 2: Direct α-Alkylation of Ethyl Piperidine-4-carboxylate

This pathway offers a more direct route by introducing the methyl group at the 4-position of a commercially available starting material, ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This reaction proceeds via the formation of an enolate intermediate.

Caption: Direct Alkylation of Ethyl piperidine-4-carboxylate.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction parameters for the described synthetic pathways.

| Pathway | Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| Pathway 1 | 1. Carboxylic Acid Synthesis | N-Benzyl-4-piperidone | KCN, NH4Cl, H2, Pd/C | Various | Various | Various | 60-70 |

| 2. Esterification | 4-Methylpiperidine-4-carboxylic Acid | Ethanol, Thionyl Chloride | Ethanol | Reflux | 4-6 h | 85-95 | |

| Pathway 2 | Direct Alkylation | Ethyl piperidine-4-carboxylate | LDA, Methyl Iodide | THF | -78 °C to RT | 2-4 h | 70-85 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Experimental Protocols

Pathway 1: Esterification of 4-Methylpiperidine-4-carboxylic Acid

Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic Acid (via Strecker Synthesis)

-

Imine Formation and Cyanation: To a solution of N-benzyl-4-piperidone (18.9 g, 100 mmol) in methanol (200 mL) is added ammonium chloride (8.0 g, 150 mmol) and a solution of potassium cyanide (9.75 g, 150 mmol) in water (50 mL). The mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-benzyl-4-amino-4-cyanopiperidine.

-

Hydrolysis: The crude aminonitrile is dissolved in concentrated hydrochloric acid (150 mL) and heated to reflux for 12 hours. The solution is then cooled to room temperature and concentrated under reduced pressure.

-

Debenzylation: The resulting crude N-benzyl-4-amino-4-carboxylic acid hydrochloride is dissolved in methanol (250 mL), and 10% Palladium on carbon (1.0 g) is added. The mixture is hydrogenated at 50 psi for 24 hours.

-

Isolation: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 4-methylpiperidine-4-carboxylic acid hydrochloride as a solid.

Step 2: Esterification

-

Reaction Setup: To a suspension of 4-methylpiperidine-4-carboxylic acid hydrochloride (17.9 g, 100 mmol) in absolute ethanol (200 mL) is cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride (14.3 mL, 200 mmol) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 5 hours.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is adjusted to 9-10 with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Pathway 2: Direct α-Alkylation of Ethyl Piperidine-4-carboxylate

-

Enolate Formation: A solution of diisopropylamine (2.2 mL, 15.7 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (6.3 mL of a 2.5 M solution in hexanes, 15.7 mmol) is added dropwise, and the solution is stirred for 30 minutes at -78 °C. A solution of ethyl piperidine-4-carboxylate (2.0 g, 12.7 mmol) in anhydrous THF (20 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.

-

Alkylation: Methyl iodide (1.0 mL, 16.5 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Pathway 1 is a well-established, multi-step synthesis that is often reliable. Pathway 2 provides a more convergent and potentially more efficient route, although it requires the use of strong bases and anhydrous conditions. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-methylpiperidine-4-carboxylate and its hydrochloride salt. Due to the limited availability of experimentally determined data for the free base, this guide also includes information on closely related compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

This compound is a heterocyclic organic compound. While specific experimental data for the free base is scarce in publicly available literature, data for its hydrochloride salt and related piperidine derivatives offer valuable insights.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | This compound HCl | Ethyl 4-piperidinecarboxylate |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂[1][2] | C₈H₁₅NO₂[3] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol [1] | 157.21 g/mol [3] |

| Physical State | Liquid (Predicted) | Solid[1][2] | Colorless to slightly brown liquid[3] |

| Boiling Point | Not available | Not available | 204 °C (lit.)[3] |

| Density | Not available | Not available | 1.02 g/mL at 25 °C (lit.)[3] |

| Solubility | Not available | Not available | Miscible with water[3] |

| Refractive Index | Not available | Not available | n20/D 1.459 (lit.)[3] |

Spectroscopic Data

-

¹H NMR: Expected signals would include peaks for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the protons on the piperidine ring.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the carbons of the ethyl group, the methyl carbon, and the carbons of the piperidine ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester, C-O stretching, and N-H stretching (for the secondary amine).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound are fundamental for its characterization. Below are general methodologies that can be adapted for this purpose.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity.

Method: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid sample (a few microliters) is introduced into a small-diameter test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a controlled manner, typically in a Thiele tube or a melting point apparatus with a boiling point function.

-

Observation: As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Method: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed empty (m_pyc).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing: The filled pycnometer is weighed (m_pyc+sample).

-

Volume Calibration: The exact volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., deionized water) and weighing it. The volume (V_pyc) is calculated.

-

Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m_pyc+sample - m_pyc) / V_pyc

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Method: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L). This process is repeated for various solvents (e.g., water, ethanol, DMSO, acetone) to determine the solubility profile.

Visualizing Experimental Workflow

The determination of these core physicochemical properties follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.

Caption: Workflow for the synthesis, characterization, and physicochemical property determination of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data for the free base remains elusive, the provided information on related compounds and standardized experimental protocols offers a robust framework for its comprehensive characterization.

References

The Structural Elucidation of Piperidine Carboxylates: A Technical Guide to Crystal Structure Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: An exhaustive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure of Ethyl 4-methylpiperidine-4-carboxylate has not been reported. To provide a comprehensive and practical guide that adheres to the core requirements of this document, we will utilize the crystallographic data of a closely related analogue, N'-(1-benzylpiperidin-4-yl)acetohydrazide , as an illustrative case study. This analogue shares the core piperidine ring system, a key structural feature relevant to the target molecule. All experimental data and structural parameters presented herein pertain to this analogue.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection. This technical guide provides an in-depth overview of the crystal structure analysis of piperidine carboxylate derivatives, using N'-(1-benzylpiperidin-4-yl)acetohydrazide as a case study.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process, beginning with the growth of high-quality single crystals and culminating in the refinement of the crystallographic model.

Crystal Growth

High-quality single crystals are the prerequisite for a successful diffraction experiment. For small organic molecules like the illustrative compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, leading to crystallization.

For the case study compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, crystals were obtained by recrystallization from hot ethanol.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by various metrics, including the R-factor.

Crystallographic Data for N'-(1-benzylpiperidin-4-yl)acetohydrazide

The following tables summarize the key crystallographic data for the illustrative compound.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₄H₂₁N₃O |

| Formula Weight | 247.34 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a | 14.1480(3) Å |

| b | 14.1720(4) Å |

| c | 27.6701(7) Å |

| α | 90° |

| β | 96.956(1)° |

| γ | 90° |

| Volume | 5505.0(2) ų |

| Z | 16 |

| Calculated Density | 1.193 Mg/m³ |

| Absorption Coefficient | 0.079 mm⁻¹ |

| F(000) | 2144 |

| Data Collection | |

| Theta range for data collection | 1.76 to 25.00° |

| Index ranges | -16<=h<=16, -16<=k<=16, -32<=l<=32 |

| Reflections collected | 9688 |

| Independent reflections | 4838 [R(int) = 0.0216] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4838 / 2 / 657 |

| Goodness-of-fit on F² | 1.029 |

| Final R indices [I>2sigma(I)] | R1 = 0.0429, wR2 = 0.1095 |

| R indices (all data) | R1 = 0.0531, wR2 = 0.1176 |

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) |

| N(1)-C(6) | 1.465(4) |

| N(1)-C(2) | 1.470(4) |

| N(1)-C(7) | 1.472(4) |

| N(2)-N(3) | 1.401(3) |

| N(2)-C(4) | 1.460(4) |

| N(3)-C(13) | 1.340(4) |

| O(1)-C(13) | 1.237(4) |

| C(13)-C(14) | 1.505(5) |

Table 3: Selected Bond Angles (°).

| Atoms | Angle (°) |

| C(6)-N(1)-C(2) | 109.1(2) |

| C(6)-N(1)-C(7) | 111.9(2) |

| C(2)-N(1)-C(7) | 111.3(2) |

| N(3)-N(2)-C(4) | 112.9(2) |

| C(13)-N(3)-N(2) | 120.3(2) |

| O(1)-C(13)-N(3) | 122.9(3) |

| O(1)-C(13)-C(14) | 121.2(3) |

| N(3)-C(13)-C(14) | 115.9(3) |

Visualizations

Visual representations are crucial for understanding complex experimental workflows and molecular relationships.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Logical relationship between a free base and its hydrochloride salt.

Conclusion

While the specific crystal structure of this compound remains to be determined, the principles and methodologies for its analysis are well-established. This guide, utilizing data from a closely related analogue, provides a comprehensive framework for researchers in the field. The detailed understanding of the three-dimensional structure of such molecules is indispensable for the rational design and development of new therapeutic agents. It is anticipated that future studies will report the crystal structure of the title compound, further enriching our understanding of this important class of molecules.

An In-depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in published literature, this document consolidates available information, including its chemical identifiers and properties. Furthermore, it presents a plausible synthetic route based on established organic chemistry principles, detailed hypothetical experimental protocols, and predicted spectral data. The guide also explores the broader significance of the 4,4-disubstituted piperidine scaffold in the development of therapeutic agents, highlighting the potential applications of this compound as a valuable building block in pharmaceutical research.

Chemical Identity and Properties

This compound is a derivative of piperidine featuring both a methyl and an ethyl carboxylate group at the C4 position. This quaternary center makes it a sterically defined and conformationally constrained building block. The compound is typically available as a hydrochloride salt.

Key Identifiers and Chemical Properties

The primary identifier for the hydrochloride salt of this compound is CAS Number 225240-71-1.[1][2][3][4]

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | [2] |

| CAS Number | 225240-71-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 207.70 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | ZRVPAABDZYFQFB-UHFFFAOYSA-N | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and logical synthetic route can be proposed. The following multi-step synthesis begins with the commercially available Ethyl piperidine-4-carboxylate and involves N-protection, α-methylation, and subsequent deprotection.

Proposed Synthetic Pathway

The proposed pathway involves three key steps:

-

Protection: The secondary amine of the piperidine ring is protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent N-alkylation in the subsequent step.

-

α-Methylation: The α-carbon to the ester is deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) and then quenched with an electrophilic methyl source such as methyl iodide.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.

Caption: Proposed synthesis workflow for this compound HCl.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is hypothetical and based on standard organic chemistry procedures. It should be fully optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

To a solution of Ethyl piperidine-4-carboxylate (1 equiv.) and triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM, approx. 0.2 M) at 0°C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, Ethyl N-Boc-piperidine-4-carboxylate, can often be used in the next step without further purification.[5]

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

-

Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon).

-

Add a solution of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equiv.) in anhydrous THF to the LDA solution at -78°C and stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equiv.) to the reaction mixture and stir at -78°C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound Hydrochloride

-

Dissolve the purified product from Step 2 (1 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) (3-5 equiv.) at 0°C.

-

Stir the mixture at room temperature for 2-6 hours. A precipitate should form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Spectral Data Analysis (Predicted)

As experimental spectral data is not available in the reviewed literature, this section provides a prediction of the key signals expected in ¹H and ¹³C NMR spectra, which is crucial for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃, Free Base):

-

δ 4.15 (q, 2H): Quartet for the -O-CH₂- protons of the ethyl ester group.

-

δ 3.0-2.8 (m, 4H): Multiplet corresponding to the axial and equatorial protons at C2 and C6 of the piperidine ring.

-

δ 2.0-1.8 (m, 2H): Multiplet for the equatorial protons at C3 and C5.

-

δ 1.6-1.4 (m, 2H): Multiplet for the axial protons at C3 and C5.

-

δ 1.25 (s, 3H): Sharp singlet for the methyl group protons at C4.

-

δ 1.20 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester group.

-

δ ~1.9 (br s, 1H): Broad singlet for the N-H proton (may exchange with D₂O).

Predicted ¹³C NMR (100 MHz, CDCl₃, Free Base):

-

δ ~175: Carbonyl carbon of the ester.

-

δ ~60: -O-CH₂ carbon of the ethyl ester.

-

δ ~45: C2 and C6 carbons of the piperidine ring.

-

δ ~42: Quaternary C4 carbon.

-

δ ~35: C3 and C5 carbons of the piperidine ring.

-

δ ~25: Methyl carbon at C4.

-

δ ~14: -CH₃ carbon of the ethyl ester.

Applications in Research and Drug Development

While specific biological activities of this compound have not been reported, the 4,4-disubstituted piperidine scaffold is a highly privileged structure in medicinal chemistry.[6][7]

4.1. Role as a Pharmaceutical Building Block

The piperidine ring is a core component in numerous approved drugs, targeting a wide range of conditions.[8] The 4,4-disubstitution pattern offers several advantages:

-

Conformational Rigidity: It locks the chair conformation of the piperidine ring, reducing the entropic penalty upon binding to a biological target.

-

Avoidance of Metabolism: The quaternary center at C4 blocks potential metabolic oxidation at that position, which can improve the pharmacokinetic profile of a drug candidate.

-

Vectorial Exit Points: The two different substituents at C4 can be used to project vectors into different regions of a target's binding pocket, allowing for fine-tuning of potency and selectivity.

This structural motif is particularly prominent in the development of potent analgesics that target opioid receptors.[6][9]

4.2. Potential in Protein Degradation

Some chemical suppliers categorize this compound as a "Protein Degrader Building Block".[4] This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the piperidine moiety could serve as part of a linker or as a component of the ligand that binds to an E3 ubiquitin ligase or the target protein.

Caption: Logical relationship of the title compound as a precursor in drug discovery.

Safety and Handling

The hydrochloride salt of this compound is associated with the following GHS hazard statements.[2] A full Safety Data Sheet (SDS) should be consulted before handling.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. Its structure, featuring a 4,4-disubstituted piperidine core, is highly relevant to modern drug discovery, particularly in the fields of analgesics and targeted protein degradation. While detailed experimental and application data remain sparse, the fundamental principles of organic synthesis and medicinal chemistry suggest its potential as a versatile intermediate for creating novel and complex molecular architectures. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in the development of new therapeutic agents.

References

- 1. This compound Hydrochloride | 225240-71-1 [chemicalbook.com]

- 2. This compound hydrochloride | 225240-71-1 [sigmaaldrich.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic Analysis of Ethyl 4-methylpiperidine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 4-methylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure

This compound is a heterocyclic compound with a piperidine ring substituted at the 4-position with both a methyl group and an ethyl carboxylate group.

Chemical Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol CAS Number: 225240-71-1 (hydrochloride salt)

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data is a composite of reported values for the closely related analog, Ethyl 4-piperidinecarboxylate, and predicted values for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. Predictions are based on the known chemical shifts of Ethyl 4-piperidinecarboxylate and the expected influence of the additional methyl group at the C4 position.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.0 - 3.2 | Multiplet | 2H | Piperidine H2 (axial) |

| ~ 2.6 - 2.8 | Multiplet | 2H | Piperidine H2 (equatorial) |

| ~ 1.8 - 2.0 | Multiplet | 2H | Piperidine H3 (axial) |

| ~ 1.5 - 1.7 | Multiplet | 2H | Piperidine H3 (equatorial) |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~ 1.15 | Singlet | 3H | 4-CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 175 | C =O (Ester) |

| ~ 60 | -O-CH₂ -CH₃ |

| ~ 45 | Piperidine C 4 |

| ~ 42 | Piperidine C 2, C 6 |

| ~ 35 | Piperidine C 3, C 5 |

| ~ 25 | 4-CH₃ |

| ~ 14 | -O-CH₂-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch |

| 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1730 | Strong | C=O Stretch (Ester) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 1180 | Strong | C-N Stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on the structure of this compound.

| m/z | Relative Intensity | Assignment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - CH₃]⁺ |

| 128 | Strong | [M - C₂H₅O]⁺ |

| 98 | Strong | [M - COOC₂H₅]⁺ |

| 56 | Base Peak | Piperidine fragment |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: 4.0 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (or corresponding frequency for the spectrometer used).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.0-2.0 seconds.

-

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

FT-IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Acquisition:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structure of this compound with key NMR correlations.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with key ¹H NMR chemical shifts.

Determining the Solubility of Ethyl 4-methylpiperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound, is a key building block in the synthesis of various pharmaceutical agents. Understanding its solubility profile in a range of solvents is paramount for its effective use in drug discovery and development.

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to generate this crucial data in their own laboratories. The hydrochloride salt form of this compound is also commercially available and may exhibit different solubility characteristics.

Data Presentation: A Template for Your Findings

A systematic recording of experimental data is crucial for comparison and analysis. The following table provides a structured template for documenting the solubility of this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended for characterizing the solubility of this compound, starting with qualitative assessments and progressing to more rigorous quantitative methods.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations in the data table.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility using the determined concentration and the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Potential Derivatives of Ethyl 4-methylpiperidine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpiperidine-4-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a quaternary center at the 4-position, along with the modifiable ester and secondary amine functionalities, makes this compound an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential derivatives of this compound, detailing key synthetic transformations, experimental protocols, and summarizing the pharmacological activities of the resulting compounds.

Core Synthetic Transformations

The chemical reactivity of this compound allows for a variety of modifications at the ester, the piperidine nitrogen, and the piperidine ring itself. The primary transformations include hydrolysis of the ester to the corresponding carboxylic acid, reduction to the primary alcohol, N-alkylation and N-acylation of the piperidine nitrogen, and amide bond formation from the derived carboxylic acid.

Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester to 4-methylpiperidine-4-carboxylic acid is a fundamental step to enable further derivatization, such as amide coupling. This transformation is typically achieved under basic conditions.

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (1.5-3 equivalents) is added.[2][3] The reaction mixture is then heated to reflux and stirred for a period of 4 to 16 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methylpiperidine-4-carboxylic acid.

Reduction of the Ethyl Ester

Reduction of the ester functionality provides access to (4-methylpiperidin-4-yl)methanol, a key intermediate for the synthesis of ethers and other derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[4][5]

Experimental Protocol: Lithium Aluminum Hydride Reduction

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.5-2 equivalents) is prepared in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[6][7] The suspension is cooled in an ice bath, and a solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for several hours to ensure complete conversion.[8] The reaction is then carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling.[8] The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield (4-methylpiperidin-4-yl)methanol.

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a prime site for modification, allowing for the introduction of a wide range of substituents. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides.

Experimental Protocol: N-Benzylation

To a solution of this compound (1 equivalent) in a suitable solvent like methanol or acetonitrile, a base such as triethylamine or potassium carbonate (2-3 equivalents) is added.[3] Subsequently, benzyl bromide (1.1-1.5 equivalents) is added, and the reaction mixture is heated to reflux.[3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzyl-ethyl 4-methylpiperidine-4-carboxylate, which can be further purified by column chromatography.

Amide Bond Formation

The carboxylic acid obtained from the hydrolysis of the parent ester is a versatile precursor for the synthesis of a wide range of carboxamides. This transformation is typically mediated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling

To a solution of 4-methylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. The desired amine (1-1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various derivatives of this compound and their pharmacological activities.

Table 1: Synthesis of this compound Derivatives

| Derivative | Reaction Type | Reagents and Conditions | Yield (%) | Reference |

| 4-Methylpiperidine-4-carboxylic acid | Hydrolysis | NaOH, Ethanol, Reflux, 16h | 75% | [2] |

| (4-Methylpiperidin-4-yl)methanol | Reduction | LiAlH₄, THF, Reflux | Not specified | [6][8] |

| N-Benzyl-ethyl 4-methylpiperidine-4-carboxylate | N-Alkylation | Benzyl bromide, Triethylamine, Methanol, Reflux | Not specified | [3] |

| N-Aryl/alkyl-4-methylpiperidine-4-carboxamides | Amide Coupling | Corresponding amine, HATU, DIPEA, DMF | Varies | General Protocol |

Table 2: Pharmacological Activity of Piperidine Derivatives

| Derivative Class | Pharmacological Activity | Key Findings | Reference |

| 1-Alkyl-piperidine-4-carboxamides | Antihypertensive | Inhibition of T-type Ca²⁺ channels; oral administration lowered blood pressure in rats.[9] | [9] |

| Piperidine-4-carboxamides | Antimicrobial | Active against various Gram-positive and Gram-negative bacteria.[8] | [8] |

| N-Acylpiperidines | Analgesic | Showed varying degrees of analgesic activity in tail immersion tests. | [10] |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Analgesic and Antiplatelet | Significant analgesic effect and inhibition of platelet aggregation.[11] | [11] |

| Piperidine-4-carboxamides (P4C) | Anti-mycobacterial | Potent inhibitors of Mycobacterium abscessus DNA gyrase.[8] | [8] |

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis and evaluation of potential drug candidates derived from this compound.

Caption: Key synthetic transformations of this compound.

Caption: Workflow for synthesis and biological evaluation of derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The ability to readily modify the ester, the piperidine nitrogen, and to convert the ester into a carboxylic acid for further amide coupling provides medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. The demonstrated antihypertensive, antimicrobial, and analgesic activities of its derivatives underscore the importance of this scaffold in modern drug discovery. This technical guide provides a foundational understanding of the key synthetic transformations and pharmacological profiles of these compounds, serving as a valuable resource for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Page loading... [guidechem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

This technical guide provides a comprehensive review of the available scientific literature on Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound with potential applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Data

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its hydrochloride salt and related analogues.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 225240-71-1 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.7 g/mol | |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | |

| InChI Key | ZRVPAABDZYFQFB-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[4][5][6]

Materials:

-

4-methylpiperidine-4-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of the closely related Ethyl 4-piperidinecarboxylate.[7][8] The additional methyl group at the C4 position is expected to cause predictable shifts in the signals of the neighboring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Reference Data (Ethyl 4-piperidinecarboxylate) |

| -CH₃ (C4-methyl) | ~1.1-1.3 (s, 3H) | ~20-25 | N/A |

| Piperidine -CH₂- (axial) | ~1.5-1.7 (m, 2H) | ~30-35 | 1.59-1.78 (m, 2H) |

| Piperidine -CH₂- (equatorial) | ~1.8-2.0 (m, 2H) | ~30-35 | 1.85-1.98 (m, 2H) |

| Piperidine -CH₂-N- (axial) | ~2.5-2.7 (m, 2H) | ~45-50 | 2.60-2.75 (m, 2H) |

| Piperidine -CH₂-N- (equatorial) | ~3.0-3.2 (m, 2H) | ~45-50 | 3.05-3.20 (m, 2H) |

| -O-CH₂-CH₃ | ~4.1-4.2 (q, 2H) | ~60-62 | 4.13 (q, 2H) |

| -O-CH₂-CH₃ | ~1.2-1.3 (t, 3H) | ~14-15 | 1.25 (t, 3H) |

| Piperidine C4 | N/A | ~40-45 | ~41 |

| C=O | N/A | ~175-177 | ~175 |

Note: These are predicted values and actual experimental data may vary.

Potential Biological Activities and Signaling Pathways

The piperidine-4-carboxylate scaffold is a key feature in a number of biologically active molecules, most notably the synthetic opioid analgesic meperidine (pethidine).[9][10] The structure-activity relationship (SAR) studies of meperidine and its analogues provide valuable insights into the potential pharmacological profile of this compound.

The core structure of meperidine consists of a 1-methyl-4-phenylpiperidine-4-carboxylate. The presence of both the phenyl and the ester groups at the 4-position of the piperidine ring is crucial for its analgesic activity.[11] While this compound lacks the 4-phenyl group, which is known to significantly contribute to analgesic potency, the substitution at the 4-position with a methyl and an ethyl carboxylate group makes it an interesting candidate for further investigation. Replacement of the C-4 phenyl group in meperidine analogues with alkyl groups has been shown to reduce analgesic activity.[11]

Meperidine and its analogues primarily exert their effects by acting as agonists at the μ-opioid receptor.[10] This interaction initiates a G-protein signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.

Caption: Logical relationship of 4-position substituents in meperidine analogues to analgesic activity.

Conclusion

This compound is a small molecule with a structure that suggests potential for biological activity, particularly in the realm of analgesics, based on its relationship to meperidine analogues. While detailed experimental data is currently scarce in the public domain, this technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a basis for predicting its spectroscopic characteristics and potential pharmacological profile. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to fully understand its potential as a lead compound in drug discovery.

References

- 1. This compound hydrochloride | 225240-71-1 [sigmaaldrich.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 8. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pethidine - Wikipedia [en.wikipedia.org]

- 10. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 11. pharmacy180.com [pharmacy180.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of Ethyl 4-methylpiperidine-4-carboxylate

For Immediate Release

[City, State] – Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound integral to the synthesis of numerous pharmaceutical agents, has a history rooted in the exploration of piperidine derivatives for therapeutic applications. While a singular "discovery" event is not clearly documented, its emergence is intrinsically linked to the broader development of 4-substituted piperidines, a class of molecules that has proven to be a versatile scaffold in drug design. This technical guide provides an in-depth exploration of the historical synthesis, key experimental protocols, and the chemical context of this important building block.

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to be functionalized at various positions have made it a privileged structure in medicinal chemistry. The introduction of substituents at the 4-position, in particular, has been a widely employed strategy to modulate the pharmacological activity of piperidine-based compounds.

Early Synthetic Approaches and Key Developments

The synthesis of this compound historically follows from the derivatization of the more readily accessible precursor, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). Early methods for the preparation of 4-substituted piperidines often involved multi-step sequences. A general and significant advancement in the synthesis of such compounds was the development of methods for the alkylation of the carbon atom at the 4-position of the piperidine ring.

One of the fundamental approaches to the synthesis of this compound involves the direct methylation of the enolate of Ethyl 4-piperidinecarboxylate. This classic organometallic approach, while not detailed in a specific "discovery" paper for this exact molecule, is a standard and logical synthetic transformation.

A plausible historical synthetic pathway, based on established chemical principles, would involve the esterification of 4-piperidinecarboxylic acid, followed by N-protection and subsequent C4-methylation. The final step would then be the deprotection of the nitrogen atom.

Experimental Protocols

General Synthesis of 4-Substituted and N-Substituted Ethyl 4-piperidinecarboxylate

A significant development in the synthesis of this class of compounds is outlined in patent CN101525313A, which describes a one-step cyclization reaction. This method aims to overcome the limitations of earlier multi-step and often low-yielding processes.

Experimental Workflow for the General Synthesis of 4-Substituted Piperidines

References

Molecular weight and formula of Ethyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Ethyl 4-methylpiperidine-4-carboxylate, a key building block in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The molecular formula and weight are essential parameters for any experimental work, including reaction stoichiometry and analytical characterization. The table below summarizes these core properties for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

Note: The data presented pertains to the free base form of the molecule. The commonly available hydrochloride salt will have a different molecular formula (C₉H₁₈ClNO₂) and molecular weight (approximately 207.7 g/mol ).

Structural Information

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and interactions.

Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-methylpiperidine-4-carboxylate, a valuable building block in the development of novel pharmaceutical agents. The synthetic route involves a three-step process commencing with the commercially available Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate). The procedure includes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by α-methylation of the ester, and subsequent deprotection to yield the target compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |

| Ethyl 4-piperidinecarboxylate | Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Colorless to light yellow liquid | 204 | 1.02 |

| Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate | 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Liquid | 120-135 (0.5 mmHg) | 1.046 |

| Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | N/A | C₁₄H₂₅NO₄ | 271.35 | N/A | N/A | N/A |

| This compound Hydrochloride | This compound hydrochloride | 225240-71-1 | C₉H₁₈ClNO₂ | 207.70 | Solid | N/A | N/A |

Experimental Protocols

This synthesis is performed in three main stages:

-

Step 1: N-Protection of Ethyl 4-piperidinecarboxylate.

-

Step 2: α-Methylation of Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate.

-

Step 3: N-Deprotection to Yield this compound.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate

Materials:

-

Ethyl 4-piperidinecarboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of Ethyl 4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or flame-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA or KHMDS (1.1 equivalents) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Step 3: Synthesis of this compound

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1 equivalent) in either DCM (if using TFA) or use the 4M HCl in dioxane solution directly.

-

Method A (TFA): Add trifluoroacetic acid (5-10 equivalents) to the solution in DCM and stir at room temperature for 2-4 hours.

-

Method B (HCl/Dioxane): Stir the substrate in 4M HCl in 1,4-dioxane at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be further purified by distillation or by converting it to its hydrochloride salt for easier handling and purification by recrystallization.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

The Versatile Role of Ethyl 4-methylpiperidine-4-carboxylate in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

Ethyl 4-methylpiperidine-4-carboxylate, a substituted piperidine derivative, is a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a tertiary carboxylic ester and a secondary amine, make it a versatile scaffold for the construction of complex molecules, particularly in the development of potent opioid analgesics and other centrally acting agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Application Notes

The primary application of this compound in pharmaceutical synthesis is as a precursor to 4-anilidopiperidine derivatives. These derivatives are the core structure of several potent synthetic opioids, including remifentanil and its analogs. The synthesis strategy typically involves a three-step sequence: N-alkylation or N-acylation of the piperidine nitrogen, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent amide bond formation with an appropriate aniline derivative.

The methyl group at the 4-position of the piperidine ring can influence the pharmacological properties of the final compound, potentially enhancing potency or altering the side-effect profile compared to unsubstituted analogs. The ethyl ester provides a convenient handle for modification and is readily converted to the carboxylic acid, which is essential for the subsequent amide coupling step.

Beyond opioid analgesics, the piperidine scaffold is a common motif in a variety of drug classes, including antipsychotics, antivirals, and cardiovascular agents. The functional handles present in this compound allow for its incorporation into diverse synthetic pathways, making it a valuable starting material for exploratory drug discovery programs.

Key Synthetic Transformations & Data

The following tables summarize quantitative data for the key reactions involved in the conversion of this compound to a key 4-anilidopiperidine intermediate.

Table 1: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Acrylate | None | Methanol | 25 | 24 | 85-95 |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |

| 2-Phenylethyl Bromide | Triethylamine | DMF | 70 | 24 | 75-85 |

Table 2: Hydrolysis of N-Alkylated this compound

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Benzyl-ethyl 4-methylpiperidine-4-carboxylate | LiOH | THF/H₂O | 60 | 8 | 90-98 |

| N-(3-methoxy-3-oxopropyl)-ethyl 4-methylpiperidine-4-carboxylate | NaOH | Ethanol/H₂O | 80 | 16 | 85-95 |

Table 3: Amide Coupling of N-Alkylated 4-Methylpiperidine-4-carboxylic Acid with Aniline

| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| EDC/HOBt | DIPEA | DMF | 25 | 12 | 70-85 |

| HATU | DIPEA | Acetonitrile | 25 | 6 | 80-90 |

| SOCl₂ then Aniline | Pyridine | DCM | 0 to 25 | 4 | 65-75 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate

This protocol describes the N-alkylation of this compound via a Michael addition with methyl acrylate.

Materials:

-

This compound

-

Methyl acrylate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add methyl acrylate (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 1-(3-Methoxy-3-oxopropyl)-4-methylpiperidine-4-carboxylic Acid

This protocol details the selective hydrolysis of the ethyl ester in the presence of a methyl ester.

Materials:

-

Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1N)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of Methyl 3-(4-methyl-4-(phenylformamido)piperidin-1-yl)propanoate (A Key Remifentanil Intermediate Analog)

This protocol describes the amide bond formation between the synthesized carboxylic acid and aniline.